DRIM protein (299-307)
Description
The DRIM (Down-Regulated in Metastasis) protein, also known as UTP20 or 1A6/DRIM, is a large, multi-functional protein encoded by the UTP20 gene. It comprises 2,785 amino acids and contains 12 HEAT repeats, which are helical structural motifs critical for mediating protein-protein interactions . The region spanning residues 299–307 is part of the N-terminal HEAT repeat domain, a conserved structural feature shared with other proteins involved in nuclear transport, transcription, and ribosome biogenesis . DRIM plays a role in rRNA processing via its association with the U3 small nucleolar ribonucleoprotein (snoRNP) complex, which is essential for 18S rRNA maturation . Additionally, DRIM interacts with upstream binding factor (UBF) to regulate RNA polymerase I (Pol I)-mediated ribosomal DNA (rDNA) transcription, linking it to cell proliferation and cancer biology .
Properties
sequence |
SLLDLHTKV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
DRIM protein (299-307) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison of DRIM (299–307) with Similar Structural and Functional Motifs
The HEAT repeat region (residues 299–307) in DRIM shares structural and functional parallels with other proteins containing HEAT or ARM (armadillo) repeats. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of DRIM (299–307) with Similar Proteins
Key Findings:
Structural Similarities :
- DRIM’s HEAT repeats (299–307) form α-helical structures that facilitate interactions with UBF and ribosomal proteins, akin to Importin-β’s HEAT repeats mediating nuclear transport .
- Unlike β-catenin’s ARM repeats, which stabilize cadherin-based cell adhesion, DRIM’s HEAT repeats are specialized for nucleolar functions .
Functional Overlaps and Divergence: rRNA Processing: DRIM’s role in rRNA maturation parallels Utp4 and Utp5 in yeast, which are also snoRNP components . Cancer Prognosis: Low DRIM expression correlates with poor survival in colorectal cancer, similar to β-catenin’s association with metastasis. However, β-catenin is oncogenic, while DRIM may act as a tumor suppressor .
This discrepancy may reflect tissue-specific roles or post-translational modifications.
Research Implications and Unresolved Questions
- Mechanistic Insights : The 299–307 region’s role in binding UBF or hALP remains uncharacterized at atomic resolution. Structural studies (e.g., cryo-EM) could clarify how DRIM’s HEAT repeats recruit transcriptional co-factors.
- Therapeutic Potential: Targeting DRIM’s interaction with UBF might inhibit Pol I activity in cancers with dysregulated ribosome biogenesis, a strategy analogous to Importin-β inhibitors in viral therapy .
- Comparative Limitations: Unlike Importin-β or β-catenin, DRIM lacks canonical enzymatic activity, limiting direct pharmacological targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
